molecular formula C12H6Cl2N2OS B11490594 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11490594
M. Wt: 297.2 g/mol
InChI Key: YPFOIBRKSQRTRK-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 2,4-dichlorophenyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichlorobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: As a component in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The dichlorophenyl and thiophene groups can enhance binding affinity and specificity to target molecules. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)-1,2,4-oxadiazole: Lacks the thiophene group, which may affect its chemical and biological properties.

    3-(Thiophen-2-yl)-1,2,4-oxadiazole: Lacks the dichlorophenyl group, potentially altering its reactivity and applications.

Uniqueness

5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of both the dichlorophenyl and thiophene groups, which can synergistically enhance its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C12H6Cl2N2OS

Molecular Weight

297.2 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H6Cl2N2OS/c13-7-3-4-8(9(14)6-7)12-15-11(16-17-12)10-2-1-5-18-10/h1-6H

InChI Key

YPFOIBRKSQRTRK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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